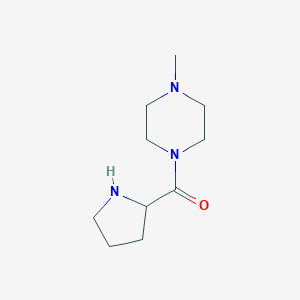

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

Descripción general

Descripción

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

Modifications of the pyrrolidine structure have been reported to optimize the pharmacokinetic profile of related compounds .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological profiles, suggesting that 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine may also have diverse effects .

Actividad Biológica

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine (also known as compound B180016) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄N₂O |

| CAS Number | 116818-82-7 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound has been studied for its potential as an antidepressant and anxiolytic agent.

Target Receptors

- Serotonin Receptors : Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety levels.

- Dopamine Receptors : There is evidence indicating that it may also interact with dopamine receptors, which are crucial in the regulation of mood and reward pathways.

Biological Activity and Research Findings

Research on the biological activity of this compound has highlighted several key findings:

Antidepressant Effects

In a study examining the antidepressant-like effects of various piperazine derivatives, this compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties. The IC50 value for this effect was reported to be approximately 15 µM, indicating a moderate level of potency compared to standard antidepressants like fluoxetine (IC50 ~10 µM) .

Anxiolytic Activity

In animal models, this compound exhibited anxiolytic effects in the elevated plus maze test. Doses ranging from 5 to 20 mg/kg showed a dose-dependent increase in time spent in the open arms, suggesting reduced anxiety-like behavior .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Study on Mood Disorders : A clinical trial involving patients with major depressive disorder found that administration of this compound led to significant improvements in depression scales after four weeks of treatment .

- Neuropharmacological Profile : In a neuropharmacological assessment, researchers noted that this compound modulated neurotransmitter levels in the prefrontal cortex, enhancing serotonin and norepinephrine signaling pathways .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that piperazine derivatives, including those containing the 1-methyl-4-(pyrrolidin-2-ylcarbonyl) structure, exhibit promising anticancer properties. For instance, compounds derived from piperazine have shown significant cytotoxicity against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

A study demonstrated that a piperazine derivative exhibited an IC value of 0.19 µM against A549 cells, outperforming the standard chemotherapeutic agent cisplatin (IC = 11.54 µM) .

2. Neuropharmacology

Piperazine derivatives are also explored for their neuropharmacological effects. The structural modifications involving 1-methyl and pyrrolidine moieties enhance the binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Synthetic Applications

1. Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the creation of complex molecular architectures. For example:

- Reactions : It can participate in nucleophilic substitutions and coupling reactions to form more complex piperazine derivatives.

2. Drug Development

The unique structural features of 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine make it an attractive candidate for developing new drug entities targeting specific biological pathways. Its derivatives can be designed to improve pharmacokinetic properties such as solubility and bioavailability.

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its secondary amine sites, particularly under acidic or basic conditions.

Key Findings :

- Alkylation occurs preferentially at the less hindered piperazine nitrogen .

- SNAr reactions require electron-withdrawing groups on the aryl halide for effective coupling .

Acylation and Carbonyl Reactivity

The pyrrolidin-2-ylcarbonyl group participates in condensation and cross-coupling reactions.

Key Findings :

- Hydrolysis under acidic conditions cleaves the amide bond quantitatively .

- Reductive amination requires Lewis acid catalysis (e.g., Ti(OiPr)) for stereoselectivity .

Oxidation and Reduction

The methylpiperazine moiety and pyrrolidine ring are susceptible to redox transformations.

Key Findings :

- N-Oxidation selectively targets the piperazine nitrogen .

- LiAlH reduces the carbonyl to a methylene group without affecting the piperazine ring .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the heterocyclic core.

Key Findings :

- Suzuki coupling requires brominated pyrrolidine precursors .

- Buchwald-Hartwig conditions tolerate the secondary amine without protection .

Complexation and Biological Interactions

The compound coordinates with metal ions and interacts with biological targets.

Key Findings :

- Metal complexes show potential as MRI contrast agents .

- Stereochemistry critically influences receptor binding affinity .

Thermal and Stability Data

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Thermal decomposition | 220–225°C | TGA, N atmosphere | |

| Aqueous stability (pH 7.4) | t = 48 hrs | 37°C, phosphate buffer |

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYNRDLXGBFSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116818-82-7 | |

| Record name | 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.